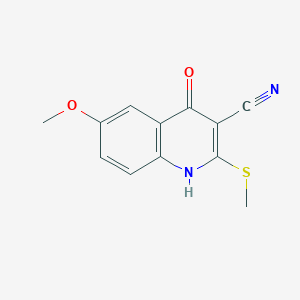

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-methoxy-2-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-16-7-3-4-10-8(5-7)11(15)9(6-13)12(14-10)17-2/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFCHGACJOCOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile typically involves the reaction of 4-hydroxyquinolones with methylthio-substituted reagents. One common method includes the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile exhibits significant antimicrobial activity. Its derivatives have been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

The compound also demonstrates promising anticancer properties. Studies have reported that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This makes it a potential lead compound for the development of novel anticancer therapies.

Drug Development

Given its biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity. The modification of functional groups can lead to compounds with improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how structural modifications affect biological activity. The quinoline scaffold allows for various substitutions that can optimize the compound's potency against specific targets. This research is ongoing, with several derivatives currently under investigation for their therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against multidrug-resistant bacterial strains. Results indicated that specific modifications significantly enhanced antibacterial activity compared to the parent compound.

- Cancer Cell Line Studies : In vitro studies involving human cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 70% at low concentrations. These findings suggest a strong potential for these compounds in cancer therapy.

- In Vivo Models : Research involving animal models has shown that selected derivatives exhibit reduced tumor growth rates when administered alongside standard chemotherapy agents, indicating a synergistic effect that could be exploited in clinical settings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carbonitrile derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison:

Structural and Functional Group Analysis

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile (often referred to as compound CS-W000320) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

- Hydroxyl group at position 4

- Methoxy group at position 6

- Methylthio group at position 2

- Cyano group at position 3

These functional groups contribute to its pharmacological profile, influencing both its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound's activity against various cancer cell lines has been documented, showcasing its ability to inhibit cell proliferation and induce apoptosis.

Case Studies

-

P-Glycoprotein Inhibition

A study evaluated the cytotoxic effects of quinoline derivatives on multidrug-resistant gastric carcinoma cells (EPG85-257RDB). The results indicated that certain derivatives exhibited significant P-glycoprotein (P-gp) inhibitory activity, which is crucial for overcoming drug resistance in cancer therapy. Notably, compounds similar to CS-W000320 demonstrated enhanced efficacy compared to standard treatments like verapamil . -

Cell Cycle Arrest and Apoptosis

Another investigation focused on the mechanism of action of quinoline derivatives, revealing that they can induce cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. This was supported by assays showing increased expression of pro-apoptotic markers such as BAX and decreased anti-apoptotic Bcl-2 levels .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinase Activity : The compound has been shown to inhibit tyrosine kinase activity, which plays a pivotal role in cell signaling pathways associated with cancer progression .

- Apoptotic Pathways : It triggers apoptotic pathways by modulating the expression of key proteins involved in apoptosis, leading to increased cell death in cancerous cells .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that derivatives of this quinoline exhibit favorable ADME profiles, indicating good oral bioavailability and potential for further development as therapeutic agents .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 244.30 g/mol |

| Solubility | Soluble in DMSO; poorly soluble in water |

| Biological Target | P-glycoprotein; Protein Tyrosine Kinases |

| IC50 Values (Cancer Cell Lines) | Varies; significant inhibition observed |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted multicomponent reactions (e.g., using methyl 2-cyanoacetate, aldehydes, and amines) are efficient for synthesizing quinoline-3-carbonitrile derivatives. Catalysts like N-doped graphene quantum dots/CoFe₂O₄ nanocomposites enhance reaction rates and yields under green solvent conditions (ethanol) . Traditional methods involve Gould-Jacobs cyclization for precursor synthesis, followed by functionalization with methoxy and methylthio groups . Key parameters include temperature control (60–80°C), solvent polarity, and catalyst loading (5–10 mol%).

Q. How is structural characterization of quinoline-3-carbonitrile derivatives performed?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxy at C6, methylthio at C2) and aromatic proton environments.

- IR spectroscopy : Detect functional groups like -CN (~2220 cm⁻¹) and phenolic -OH (~3400 cm⁻¹) .

- X-ray crystallography : Resolve puckering conformations (e.g., quinoline ring planarity) using Cremer-Pople coordinates for quantitative analysis of nonplanar distortions .

Q. What in vitro assays are used to screen biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition : For acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), measure IC₅₀ via Ellman’s assay (e.g., compound 6l showed IC₅₀ = 1.00 ± 0.07 μM against BChE) .

- Antiviral activity : Use HIV-1 reverse transcriptase inhibition assays with MT-4 cells, comparing EC₅₀ values to reference drugs .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. methylthio) modulate enzyme inhibition kinetics?

- Methodological Answer :

-

Kinetic studies : Perform Lineweaver-Burk plots to identify inhibition type (e.g., mixed inhibition for BChE, where the methoxy group interacts with the peripheral anionic site (PAS)) .

-

Molecular docking : Use AutoDock Vina to simulate binding poses. For example, the methylthio group at C2 enhances hydrophobic interactions with BChE’s catalytic site .

-

SAR analysis : Compare analogs (Table 1) to optimize substituent positions for potency.

Table 1 : Structure-Activity Relationship (SAR) of Selected Derivatives

Substituent Positions BChE IC₅₀ (μM) Key Interactions 6-OCH₃, 2-SCH₃ 1.00 ± 0.07 PAS and catalytic site 6-OCH₃, 2-Cl 3.20 ± 0.12 Catalytic site only

Q. What electrochemical methods are used to study corrosion inhibition by quinoline-3-carbonitriles?

- Methodological Answer :

- Electrochemical impedance spectroscopy (EIS) : Fit Nyquist plots to an equivalent circuit (e.g., R(QR)) to calculate charge-transfer resistance (Rct). For 2-amino-6-methyl derivatives, Rct increased by 70% at 30°C, indicating surface adsorption .

- Tafel polarization : Determine inhibition efficiency (%IE) from shifts in corrosion potential (Ecorr). A mixed-type inhibitor shows concurrent suppression of anodic (Cu dissolution) and cathodic (O₂ reduction) currents .

Q. How can computational methods predict the compound’s stability and reactivity?

- Methodological Answer :

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess electron donation/acceptance capacity. The methoxy group lowers LUMO energy, enhancing nucleophilic reactivity .

- Molecular dynamics (MD) : Simulate solvation in aqueous/organic mixtures to predict aggregation behavior and degradation pathways (e.g., hydrolysis of -CN under acidic conditions).

Q. What strategies improve the catalytic efficiency of nanocomposites in synthesizing this compound?

- Methodological Answer :

- Morphology optimization : Spherical CoFe₂O₄ nanoparticles (surface area >100 m²/g) enhance microwave absorption and reduce reaction time by 40% compared to irregular shapes .

- Doping : N-GQDs increase electron density at catalytic sites, improving turnover frequency (TOF) by 2.5× in ethanol .

Data Contradictions and Resolution

Q. Why do some studies report conflicting IC₅₀ values for similar derivatives?

- Resolution : Variability arises from assay conditions (e.g., pH, enzyme source). Standardize protocols:

- Use recombinant human BChE (vs. equine) for consistency .

- Pre-incubate inhibitors with enzymes for 15 min to ensure equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.